Aminopeptidase N (APN/CD13) Inhibitory Activity of a Closely Related Analog
While direct APN inhibition data for (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid are not currently available, a closely related structural analog from the flavone-8-acetic acid (FAA) class, 2',3-dinitroflavone-8-acetic acid, demonstrates potent inhibition of APN/CD13 [1]. This evidence supports the target compound's potential for development as a selective inhibitor of this critical angiogenesis-related target. The analog's IC50 of 25 µM is 2.5-fold higher (less potent) than the natural product inhibitor bestatin, but crucially, it avoids the cytotoxic effects associated with bestatin [1][2].
| Evidence Dimension | APN/CD13 Inhibition |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | 2',3-dinitroflavone-8-acetic acid (analog) IC50 = 25 µM; Bestatin IC50 = 10 µM (estimated from fold-difference) |
| Quantified Difference | Analog is 2.5-fold less potent than bestatin but exhibits no cytotoxicity, a key differentiation from bestatin [1]. |
| Conditions | In vitro enzyme inhibition assay; substrate details not specified. |
Why This Matters
For researchers investigating APN/CD13 in angiogenesis, this class-level evidence suggests the target compound could be a valuable scaffold for developing non-cytotoxic inhibitors, a critical advantage over existing tool compounds like bestatin.
- [1] Bauvois, B., Puiffe, M. L., Bongui, J. B., Paillat, S., Monneret, C., & Dauzonne, D. (2003). Synthesis and biological evaluation of novel flavone-8-acetic acid derivatives as reversible inhibitors of aminopeptidase N/CD13. Journal of Medicinal Chemistry, 46(18), 3900-3913. View Source
- [2] Bauvois, B., Puiffe, M. L., Bongui, J. B., Paillat, S., Monneret, C., & Dauzonne, D. (2003). Synthesis and biological evaluation of novel flavone-8-acetic acid derivatives as reversible inhibitors of aminopeptidase N/CD13. Journal of Medicinal Chemistry, 46(18), 3900-3913. View Source
